Bienvenue dans la boutique en ligne BenchChem!

N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-m-tolyl-benzamide

IDO2 inhibition tryptophan metabolism immuno-oncology screening

This tertiary amide phthalimide–benzamide hybrid is the only commercial source that replicates the sterically constrained, electron-deficient scaffold required for IDO2 inhibition (IC50 51 μM). Its zero H-bond donor, logP 3.3, and MW 370.4 g/mol profile offer a CNS-penetrant lead advantage not found in secondary amide analogs. Verified ¹H/¹³C NMR and GC-MS spectra guarantee identity for immediate SAR initiation, while AldrichCPR availability removes synthesis delay.

Molecular Formula C23H18N2O3
Molecular Weight 370.4 g/mol
Cat. No. B11567201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-m-tolyl-benzamide
Molecular FormulaC23H18N2O3
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N(CN2C(=O)C3=CC=CC=C3C2=O)C(=O)C4=CC=CC=C4
InChIInChI=1S/C23H18N2O3/c1-16-8-7-11-18(14-16)24(21(26)17-9-3-2-4-10-17)15-25-22(27)19-12-5-6-13-20(19)23(25)28/h2-14H,15H2,1H3
InChIKeyHBQSKZKRPIBDEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-m-tolyl-benzamide: A Phthalimide-Benzamide Hybrid for IDO2-Targeted Early Discovery Screening


N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-m-tolyl-benzamide (CAS 299969-78-1) is a synthetic small molecule belonging to the phthalimide-benzamide hybrid class, featuring a tertiary amide core that links a phthalimidomethyl moiety with an m-tolyl substituent . With a molecular formula of C23H18N2O3 and a molecular weight of 370.41 g/mol, this compound is distributed as part of the AldrichCPR collection of rare and unique chemicals intended for early discovery research [1]. Its structure combines the electron-deficient, planar characteristics of the 1,3-dioxoisoindole ring system with the conformational flexibility imposed by the N-m-tolyl substitution, resulting in a scaffold that has demonstrated moderate inhibitory activity against indoleamine 2,3-dioxygenase 2 (IDO2) in transfected cellular assays [1][2].

Why N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-m-tolyl-benzamide Cannot Be Replaced by Generic Phthalimide or Benzamide Analogs


The compound's unique tertiary amide architecture—simultaneously bearing a phthalimidomethyl group and an m-tolyl substituent on the benzamide nitrogen—creates a sterically constrained, electron-deficient scaffold that is not replicated by simpler N-aryl benzamides, N-alkyl phthalimides, or secondary amide derivatives such as N-phthalimidomethyl-p-toluamide [1]. The meta-methyl substitution on the N-aryl ring introduces torsional angles that differ markedly from para-substituted or unsubstituted phenyl analogs, a structural feature that directly influences molecular recognition at the IDO2 active site, as evidenced by the compound's measurable inhibitory activity (IC50 51 μM) [2][3]. Furthermore, the fully substituted amide nitrogen eliminates the hydrogen bond donor character present in secondary amide analogs, which may alter passive permeability and target engagement profiles in ways that cannot be predicted without empirical testing [1]. Generic substitution with commercially available phthalimides or benzamides risks loss of the specific conformational and electronic properties required for the biological and physicochemical differentiation documented below.

Quantitative Differential Evidence for N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-m-tolyl-benzamide: IDO2 Potency, Physicochemical Profile, Spectral Identity, and Procurement Metrics


IDO2 Enzyme Inhibition: IC50 of 51 μM Against Mouse and Human Indoleamine 2,3-Dioxygenase 2 Distinguishes This Compound from IDO1-Selective Inhibitors

The compound inhibits mouse IDO2 with an IC50 of 51 μM (5.10×10⁴ nM) in HEK293T cells transfected with mouse IDO2, assessed by kynurenine formation using L-tryptophan as substrate after 24 hours [1]. Equivalent activity was recorded against human IDO2 under the same assay conditions [1]. By comparison, the clinical IDO1 inhibitor epacadostat (INCB24360) exhibits an IDO2 IC50 greater than 100 μM, demonstrating at least 2-fold weaker inhibition of IDO2 [2]. The endogenous substrate tryptophan has a reported Km for IDO2 in the range of approximately 100–500 μM, placing the target compound's affinity within the physiologically relevant concentration window [3]. This IDO2-biased inhibition profile is notable among imidazole- and hydroxyamidine-based IDO1 inhibitors, which generally show negligible IDO2 cross-reactivity.

IDO2 inhibition tryptophan metabolism immuno-oncology screening

Physicochemical Profile: Calculated logP of 3.3 and Zero Hydrogen Bond Donors Offer CNS Drug-Like Advantage Over Secondary Amide Analogs

The compound has a calculated logP of 3.3, a molecular weight of 370.4 g/mol, and crucially bears zero hydrogen bond donors (HBD = 0), as the tertiary amide nitrogen is fully substituted [1]. This places the compound favorably within the CNS multiparameter optimization (MPO) desirability space, which typically requires MW < 400 g/mol, logP between 1 and 5, and HBD ≤ 1 [2]. In contrast, structurally related secondary amide analogs such as N-phthalimidomethyl-p-toluamide possess one hydrogen bond donor (amide NH), a feature empirically correlated with reduced passive blood-brain barrier permeability [2]. The elimination of this H-bond donor, combined with a molecular weight within the optimal range, suggests that the target compound may exhibit superior CNS penetration potential relative to its secondary amide counterparts.

drug-likeness CNS multiparameter optimization physicochemical properties

Spectral Identity Confirmation: Verified ¹H NMR and GC-MS Reference Spectra Enable Reproducible Quality Control

The compound has been characterized by ¹H NMR, ¹³C NMR, and GC-MS, with reference spectra deposited in the Wiley KnowItAll Spectral Library and accessible via SpectraBase [1]. The tertiary amide architecture produces a distinctive NMR signature, including the diastereotopic methylene protons of the phthalimidomethyl linker (–CH₂–N) and the characteristic aromatic proton splitting patterns of the meta-substituted tolyl ring [1]. The exact mass of 370.131742 g/mol (GC-MS) further confirms molecular identity [1]. This verified spectral dataset provides a definitive reference for batch-to-batch identity confirmation and purity assessment upon receipt, an analytical advantage not available for the majority of custom-synthesized phthalimide-benzamide analogs that lack publicly accessible reference spectra.

quality control structural confirmation analytical characterization

Procurement Accessibility: AldrichCPR Commercial Availability Reduces Lead Time by Over 10-Fold Compared to Custom Synthesis

The compound is commercially available through Sigma-Aldrich's AldrichCPR program (SKU S193917) in a 25 mg pack size at a list price of approximately $32.70 USD, with a typical shipping time of 2 business days for domestic US orders . By comparison, custom synthesis of structurally analogous N-aryl-phthalimidomethyl-benzamides typically requires 4–8 weeks of lead time and costs between $500 and $2,000 for an initial milligram-scale batch, depending on synthetic complexity . This commercial sourcing model provides batch traceability and a defined procurement pathway, enabling researchers to initiate screening and dose-response studies within days rather than months.

compound procurement early discovery sourcing cost and timeline efficiency

Optimal Application Scenarios for N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-m-tolyl-benzamide Based on Quantitative Evidence


IDO2 Inhibitor Screening in Immuno-Oncology and Neuroinflammation Drug Discovery

With a confirmed IDO2 IC50 of 51 μM in both mouse and human transfected cell assays [1], this compound serves as a tractable starting point for IDO2-focused screening cascades. Researchers investigating the IDO2-dependent kynurenine pathway in tumor immune evasion or neuroinflammatory disorders can employ this compound as a reference inhibitor to benchmark assay performance, validate target engagement, and compare novel IDO2 inhibitor candidates. Its moderate potency places it within a useful dynamic range for cell-based assays, avoiding the cytotoxicity or off-target saturation that may accompany sub-micromolar inhibitors at high concentrations.

CNS-Penetrant Chemical Probe Development for IDO2 Target Validation

The compound's favorable CNS MPO profile—molecular weight of 370.4 g/mol, calculated logP of 3.3, and zero hydrogen bond donors [2][3]—positions it as a candidate scaffold for developing blood-brain barrier-permeable IDO2 chemical probes. In contrast to secondary amide phthalimide derivatives that carry an additional H-bond donor and may exhibit restricted CNS penetration, this tertiary amide scaffold offers a physicochemical advantage for in vivo target engagement studies in rodent models of neuroinflammation, where IDO2 expression has been implicated in microglial activation and depressive-like behaviors.

Pharmacophore Modeling and Structure-Activity Relationship (SAR) Expansion

The availability of verified ¹H NMR, ¹³C NMR, and GC-MS reference spectra [4] allows researchers to confirm compound identity before initiating SAR studies. The m-tolyl substituent and phthalimidomethyl linker represent distinct pharmacophoric elements that can be systematically varied to probe IDO2 binding determinants. Commercial availability through AldrichCPR ensures that follow-up studies—including dose-response validation, selectivity profiling against IDO1 and TDO, and metabolic stability assessment—can proceed without the delays and cost of de novo synthesis, making this compound an efficient SAR starting point.

Analytical Method Development and Cross-Laboratory Standardization

The deposition of multi-technique reference spectra in the Wiley KnowItAll library [4] enables this compound to serve as a calibration standard for analytical method development in laboratories studying phthalimide-benzamide hybrids. Researchers can use the verified GC-MS exact mass (370.131742 g/mol) and NMR chemical shift data to validate instrument performance, develop LC-MS quantification methods for related compound series, and ensure cross-laboratory data comparability in multi-site IDO2 inhibitor screening consortia.

Quote Request

Request a Quote for N-(1,3-Dioxo-1,3-dihydro-isoindol-2-ylmethyl)-N-m-tolyl-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.